5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS number
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS number
An In-Depth Technical Guide to 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, frequently appearing in clinically approved drugs, particularly as kinase inhibitors.[1] This document delves into the compound's physicochemical properties, detailed synthetic pathways with mechanistic insights, its strategic application in drug discovery, and essential protocols for its handling, characterization, and use. The strategic placement of bromo, iodo, and tetrahydropyranyl (THP) protecting groups makes this molecule a highly versatile intermediate for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazoles are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring.[2] This scaffold is of significant interest in drug discovery as it can serve as a bioisostere for indole, offering a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor.[1] This unique feature often leads to enhanced binding affinity with biological targets.[1]
The indazole core is a prominent feature in numerous FDA-approved drugs, including:
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Axitinib (Inlyta®): A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[3]
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Granisetron (Kytril®): A serotonin 5-HT3 receptor antagonist used as an antiemetic.[1][3]
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Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[3]
The utility of the indazole scaffold stems from its rigid structure and the ability to project substituents in well-defined vectors, making it ideal for probing the active sites of enzymes like protein kinases. The specific compound, 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is engineered for maximum synthetic versatility, enabling researchers to explore structure-activity relationships (SAR) efficiently.
Core Compound Identification and Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1380917-35-0 | [4] |
| Molecular Formula | C₁₂H₁₂BrIN₂O | [4] |
| Molecular Weight | 407.05 g/mol | [4] |
| Appearance | Typically an off-white to yellow or brown powder or crystalline solid | Inferred |
| Purity | Commonly available at ≥95% | [4] |
Synthesis and Mechanistic Rationale
The synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a multi-step process designed for the regioselective introduction of functional groups. The choice of a tetrahydropyranyl (THP) group is a key strategic decision. It protects the N1 nitrogen of the indazole ring from participating in unwanted side reactions during the subsequent halogenation steps. The THP group is stable under basic conditions used for iodination but can be readily removed under acidic conditions when desired.
General Synthetic Workflow
The synthesis logically proceeds through three key stages: N-H protection, C3-iodination, and C5-bromination. The order of these steps can be varied, but a common approach is outlined below.
Caption: Synthetic workflow for 5-bromo-3-iodo-1-(THP)-1H-indazole.
Detailed Experimental Protocol (Representative)
This protocol is a representative synthesis based on established methods for indazole functionalization.
PART A: Synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add p-toluenesulfonic acid (p-TsOH, 0.1 eq) as a catalyst.
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Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise to the solution at room temperature.
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Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N1-THP protected indazole.
PART B: Synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Setup: Dissolve the product from Part A (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
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Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. The C3 proton of the indazole is the most acidic and will be selectively removed.
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Reaction: Stir the resulting solution at -78 °C for 1 hour.
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Iodination: Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
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Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
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Workup & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography to obtain the final product.
Role in Drug Discovery: A Versatile Chemical Handle
The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is deliberately designed for sequential, regioselective cross-coupling reactions, which is a cornerstone of modern drug development.
The differential reactivity of the C-I and C-Br bonds is the key to its utility.
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C-I Bond: More reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows for selective functionalization at the 3-position.
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C-Br Bond: Can be subsequently coupled under more forcing conditions after the 3-position has been modified.
This sequential coupling strategy allows for the rapid generation of diverse molecular libraries for SAR studies.
Caption: Drug discovery workflow using the title compound.
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic peaks for the aromatic protons, the THP group protons, and confirm the absence of the C3-proton signal.
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¹³C NMR: Will confirm the number of unique carbon atoms and show shifts corresponding to the carbon atoms bonded to bromine and iodine.
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Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the compound (m/z ~407), along with a characteristic isotopic pattern for the presence of one bromine atom.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-H, C-N, and C-O bonds present in the molecule.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5][6][7]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][8]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Classifications (General for Halogenated Indazoles): While specific data for this compound is limited, related structures are often classified as:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a sophisticated and highly valuable tool for the medicinal chemist. Its design facilitates the controlled, sequential elaboration of the indazole core, enabling the efficient synthesis of complex molecules for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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